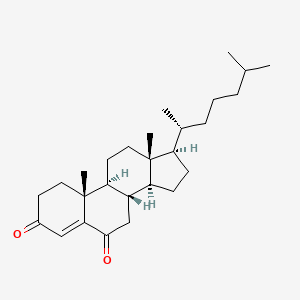

Cholest-4-ene-3,6-dione

Description

Properties

CAS No. |

984-84-9 |

|---|---|

Molecular Formula |

C27H42O2 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,26-,27-/m1/s1 |

InChI Key |

GWOSBUGZGFVDDS-LKGWFGLDSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C |

Synonyms |

cholest-4-en-3,6-dione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

2.1.1. 6-Hydroxycholest-4-en-3-one

- Structure : Differs by having a hydroxyl group at C-6 instead of a ketone.

- Sources : Isolated from the red alga Acanthophora spicifera .

- Bioactivity : Exhibits moderate cytotoxicity against human cancer cell lines (e.g., HCT-8, A549) but lacks the neuroprotective or anti-LDL oxidation effects observed in cholest-4-ene-3,6-dione .

2.1.2. 5α-Cholestane-3,6-dione

- Structure : Fully saturated cholestane backbone with ketones at C-3 and C-4.

- Synthesis : Produced via alkali isomerization of this compound .

- Bioactivity : Shows weaker inhibitory effects on tyrosinase and pancreatic lipase compared to this compound (IC₅₀ values 2–10× higher) .

2.1.3. Cholest-4-en-3-one

- Structure : Lacks the C-6 ketone group.

- Sources : Found in Biemna fortis sponges and synthesized via cholesterol oxidation .

- Bioactivity : Primarily associated with cholesterol metabolism regulation, without significant neuroprotective or anticancer activity .

Functional Analogues

2.2.1. Sitosterol, Stigmasterol, and Campesterol

- Structure : Plant-derived sterols with variations in side-chain alkylation.

- Bioactivity Comparison :

- LDL Oxidation Inhibition : this compound (IC₅₀ = 15.40 µg/mL) outperforms sitosterol and stigmasterol, which require higher concentrations for similar effects .

- Estrogenic Activity : Sitosterol and stigmasterol act as partial estrogen agonists at 500 µg/mL, whereas this compound lacks estrogenic effects .

2.2.2. 5α,6α-Epoxycholestan-3β-ol (Cholesterol α-Oxide)

- Structure : Contains an epoxide group at C-5/C-6 instead of ketones.

- Carcinogenicity: Both compounds are implicated in tumorigenesis, but this compound shows variable carcinogenic potency (34% tumor incidence in mice vs. inconsistent results for the epoxide) .

Key Comparative Data

Table 1: Bioactivity Profiles of this compound and Analogues

Mechanistic and Functional Insights

- Neuroprotection: this compound reduces ROS and NO in HT22 cells and activates the PAF receptor pathway, a mechanism absent in sitosterol or 5α-cholestane-3,6-dione .

- Anticancer Potential: Inhibits AKR1C3 (a key enzyme in hormone-dependent cancers) with higher selectivity than cholesterol oxide derivatives .

Preparation Methods

Oxidation of Cholesterol Using Jones Reagent

Jones reagent (CrO₃ in H₂SO₄/acetone) is a classical oxidant for converting cholesterol to cholest-4-ene-3,6-dione. In a representative procedure, cholesterol (2 g) is dissolved in acetone (250 mL) at 0°C, followed by dropwise addition of Jones reagent until a persistent orange color indicates complete oxidation. After stirring at 0°C for 1–2 hours, the mixture is warmed to room temperature, quenched with methanol, and concentrated under vacuum. Column chromatography on silica gel (petroleum ether/ethyl acetate gradient) yields 86% pure product.

Key Parameters:

This method’s main drawback is the use of carcinogenic chromium(VI) compounds, requiring stringent waste management protocols.

Pyridinium Chlorochromate (PCC) Oxidation

PCC in anhydrous dichloromethane provides a milder alternative. Cholesterol (5 g) is dissolved in dichloromethane (50 mL) with PCC (8.34 g) and stirred at room temperature for 72 hours. Additional PCC (4.2 g) is added after 48 hours to drive the reaction to completion. Extraction with diethyl ether and silica gel chromatography yields 72% this compound.

Advantages Over Jones Reagent:

-

Avoids strongly acidic conditions

-

Reduced side products from overoxidation

Chromium Trioxide-Pyridine Complex

A chromium trioxide-pyridine complex in dichloromethane achieves selective oxidation at C3 and C6 positions. The reaction proceeds at room temperature over 24–48 hours, with yields comparable to PCC (70–75%). This method minimizes esterification side reactions observed in protic solvents.

Biological Synthesis Methods

Microbial Conversion via Pseudomonas fluorescens

Cholesterol oxidase from Pseudomonas fluorescens catalyzes a two-step enzymatic process:

-

Oxidation of cholesterol to cholest-5-en-3-one

-

Subsequent oxidation at C6 and Δ⁵→Δ⁴ isomerization

In a biphasic system (aqueous/organic), 16% conversion to this compound is achieved after 7 days at 30°C. The low yield stems from competing degradation pathways and enzyme instability in organic solvents.

Rhodococcus sp. COX5-6 Biocatalysis

A Rhodococcus strain (COX5-6) isolated from leopard feces demonstrates higher solvent tolerance. When cultured in a medium containing cholesterol (0.2% w/v) and Tween 80 (0.3% v/v), extracellular cholesterol oxidase converts cholesterol to this compound in 19.23% yield. Scale-up in a 5 L fermenter improves oxygen transfer, increasing yield to 38%.

Optimized Conditions:

-

pH: 7.0–7.5

-

Temperature: 30°C

-

Aeration rate: 1.5 vvm

Purification and Characterization

Multi-Step Purification Protocol

Post-synthesis purification involves:

-

Extraction: Ethyl acetate partitioning removes aqueous-phase impurities

-

Chromatography: Silica gel column with petroleum ether/ethyl acetate (40:1 → 20:1)

-

Recrystallization: Anhydrous ethanol yields 99.78% pure crystals

Recovery Rates:

| Step | Recovery (%) | Purity Increase (%) |

|---|---|---|

| Extraction | 96 | 85 → 92 |

| Column Chromatography | 94 | 92 → 98 |

| Recrystallization | 98 | 98 → 99.78 |

Analytical Characterization

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Jones Reagent | 86 | 99.78 | 3 hours | Industrial |

| PCC Oxidation | 72 | 99.5 | 72 hours | Lab-scale |

| Pseudomonas Conversion | 16 | 95 | 7 days | Limited |

| Rhodococcus Biocatalysis | 38 | 99 | 5 days | Pilot-scale |

Chemical methods offer higher yields but require toxic reagents, whereas biological routes are environmentally sustainable but time-intensive.

Industrial-Scale Considerations

Q & A

Q. What experimental models are used to evaluate the neuroprotective activity of Cholest-4-ene-3,6-dione?

this compound (compound 78) is tested in multiple in vitro and in vivo models:

- HT-22 cells : A murine hippocampal neuron line subjected to L-glutamate (Glu)-induced oxidative stress, simulating excitotoxicity .

- Primary neurons : Includes cortical neurons (CNs) and cerebellar granule neurons (CGNs) exposed to Glu-induced excitotoxicity or potassium deprivation (KD)-induced apoptosis .

- MCAO model : Middle cerebral artery occlusion in rats mimics ischemic stroke, with outcomes assessed via TTC staining for infarct volume and Berderson scoring for neurological deficits . Methodology: Cell viability is quantified using MTT assays, ROS via CM-H2DCFDA probes, and NO via ELISA kits .

Q. How are ROS and NO levels measured in studies involving this compound?

- ROS detection : The fluorescent probe CM-H2DCFDA is used. Cells are incubated with the probe, and fluorescence intensity (excitation/emission: 488/525 nm) is quantified via confocal microscopy or microplate readers .

- NO measurement : Cell culture supernatants are analyzed using Griess reaction-based ELISA kits, with absorbance measured at 540 nm .

Q. What synthetic routes are available for this compound?

The compound is synthesized via:

- Microbial transformation : Burkholderia cepacia converts cholesterol to this compound. Cyclodextrins (e.g., hydroxyethyl-β-cyclodextrin) enhance yield by forming inclusion complexes with cholesterol, improving solubility .

- Chemical synthesis : Oxidation of cholesterol derivatives using t-butyl chromate or pyridinium chlorochromate (PCC) in dichloromethane .

Advanced Research Questions

Q. How does lipidomics elucidate the neuroprotective mechanism of this compound?

Non-targeted lipidomics via UPLC-MS/MS identifies lipid species altered by the compound. Key findings include:

- Downregulation of LPC(15:1) : A platelet-activating factor (PAF) receptor ligand linked to neuroinflammation .

- Modulation of TG(16:0/16:0/16:0) : Suggests lipid metabolism regulation under oxidative stress . Methodology: Lipids are extracted from HT-22 cells, analyzed using a Q-Exactive HF-X mass spectrometer, and matched to Lipid MAPS databases .

Q. What molecular interactions underlie this compound’s binding to the PAF receptor?

Docking studies (MOE 2014.0901) reveal:

Q. How do data contradictions arise in neuroprotection assays across different models?

Discrepancies may stem from:

- Cell-type specificity : HT-22 cells (immortalized) vs. primary neurons (e.g., CGNs) show varying sensitivity to oxidative stress .

- Dosage effects : Higher concentrations (>10 μM) may induce cytotoxicity in primary cultures but not in HT-22 cells .

- Experimental endpoints : ROS reduction in HT-22 cells correlates with neuroprotection, but lipidomic changes in primary neurons suggest alternative pathways .

Methodological Challenges

Q. How can synthesis yields of this compound be optimized?

- Cyclodextrin enhancement : Hydroxyethyl-β-cyclodextrin (molar ratio 2:1 to cholesterol) increases yield 37.95-fold by solubilizing cholesterol’s hydrophobic core .

- Reaction monitoring : Infrared spectroscopy confirms inclusion complex formation between cyclodextrin and cholesterol’s A-ring/side chain .

Q. What statistical approaches are used to validate neuroprotection data?

- Power analysis : G*Power software determines sample size (e.g., n=7 per group, α=0.02, power=80%) for in vivo studies .

- Bootstrap tests : Applied for small sample sizes (<5) to estimate confidence intervals .

- ANOVA with Dunnett’s test : Compares multiple treatment groups against controls in cell viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.